molecular formula C20H20N2O2S B11318291 Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI)

Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI)

Cat. No.: B11318291
M. Wt: 352.5 g/mol
InChI Key: AIUWOSMNPVLRKA-UHFFFAOYSA-N
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Description

Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI) is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives typically involves multi-step organic reactions. Common starting materials include piperidine and benzothiazole derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds usually involves large-scale chemical reactors and continuous flow processes. The methods are optimized for yield, purity, and cost-effectiveness. Safety and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Piperidine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and appropriate bases or acids.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the piperidine ring.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as potential drug candidates for various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple cyclic amine with various biological activities.

    Benzothiazole: Known for its antimicrobial and anticancer properties.

    Methoxybenzoyl derivatives: Often used in medicinal chemistry for their pharmacological properties.

Uniqueness

Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI) combines the structural features of piperidine, benzothiazole, and methoxybenzoyl groups, potentially offering unique biological activities and applications compared to its individual components.

Conclusion

Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI) is a complex compound with potential applications in various scientific fields

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C20H20N2O2S/c1-24-17-8-4-2-6-15(17)20(23)22-12-10-14(11-13-22)19-21-16-7-3-5-9-18(16)25-19/h2-9,14H,10-13H2,1H3

InChI Key

AIUWOSMNPVLRKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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